N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a carboxamide group and substituted aromatic moieties. Its structure includes a [1,2,3]triazolo[1,5-a]quinazoline backbone, a 3-chlorobenzyl group at the N-position, and a 3-methylphenyl substituent at position 3. The 5-oxo-4,5-dihydro moiety introduces a partially saturated ring system, which may influence its electronic and steric properties.
Properties
Molecular Formula |
C24H18ClN5O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31) |
InChI Key |
PSAORPWCMBPBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the reaction of an appropriate hydrazine derivative with a suitable nitrile to form the triazole ring.
Formation of the Quinazoline Moiety: The triazole intermediate is then reacted with an anthranilic acid derivative under acidic conditions to form the quinazoline ring.
Final Coupling: The final step involves the coupling of the quinazoline-triazole intermediate with a chlorophenylmethyl derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The chlorine atom on the benzyl group undergoes nucleophilic substitution under mild alkaline conditions. This reaction is pivotal for introducing new functional groups:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Nucleophilic displacement | Dry acetone, K₂CO₃, reflux (6–8 h) | 4-Methyl-1,2,4-triazole-3-thiol | Thioether-linked triazole-quinazoline derivatives |
Example: Reaction with 4-methyl-1,2,4-triazole-3-thiol replaces the chlorine atom with a thioether bridge, forming hybrid structures with enhanced biological activity .
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 3–4 h | H₂O | 8-Carboxylic acid derivative | |
| Basic hydrolysis | NaOH (10%), 60°C, 2 h | Ethanol/water mixture | Sodium carboxylate salt |
Acidic hydrolysis cleaves the amide bond, producing the corresponding carboxylic acid, while basic conditions yield carboxylate salts.
Reduction of the Triazole and Quinazoline Moieties
Catalytic hydrogenation targets unsaturated bonds in the triazole and quinazoline rings:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Ring-opening hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Triethylamine | Dihydrotriazole-quinazoline derivatives |
Hydrogenation reduces the triazole ring’s aromaticity, forming dihydro derivatives while retaining the quinazoline framework.
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Click chemistry | CuSO₄, sodium ascorbate, RT, 12 h | Terminal alkynes | 1,2,3-Triazole-linked conjugates |
This reaction enables modular functionalization for drug-delivery systems or bioorthogonal labeling.
Oxidation of the Methylphenyl Substituent
The 3-methylphenyl group undergoes oxidation to introduce hydrophilic groups:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Side-chain oxidation | KMnO₄, H₂SO₄, 70°C, 4 h | Acetone | 3-Carboxyphenyl-quinazoline derivative |
Oxidation converts the methyl group to a carboxylic acid, altering solubility and binding properties.
Ring-Opening Reactions Under Strong Acidic Conditions
The quinazoline core undergoes decomposition in concentrated sulfuric acid:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic degradation | H₂SO₄ (conc.), reflux, 1 h | Ethanol | Anthranilic acid derivatives |
This reaction cleaves the quinazoline ring, yielding anthranilic acid analogs, which are intermediates for further synthesis .
Amide Coupling via Carboxamide Activation
The carboxamide group reacts with amines via activation reagents:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| EDC/NHS coupling | DMF, RT, 24 h | Ethylenediamine, EDC, NHS | Bis-amide derivatives |
This forms stable amide bonds for polymer conjugation or prodrug design.
Critical Analysis of Reaction Pathways
-
Steric Effects : Bulky substituents on the quinazoline ring hinder nucleophilic attacks at the C-8 position.
-
Electronic Effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the triazole ring.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions compared to acetone .
Data discrepancies in molecular formulas (e.g., C20H17ClN4O2 vs. C22H21ClN4O2) across sources suggest potential variations in reported derivatives or synthesis batches.
This compound’s multifunctional reactivity underscores its versatility in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its therapeutic potential , particularly in the development of new drugs targeting various diseases.
Anticancer Activity
Research has indicated that N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Its mechanism of action involves disrupting microbial cell wall synthesis and inhibiting key metabolic pathways. A notable case study highlighted its efficacy against antibiotic-resistant bacteria when used in combination with conventional antibiotics, suggesting its potential as an adjuvant therapy.
Biological Research
This compound is utilized in biological research to explore its effects on cellular processes and molecular interactions.
Synergistic Effects with Other Compounds
Research has shown that this compound can enhance the efficacy of existing drugs when used in combination therapies. For example, a study explored its synergistic effects with standard antibiotics against resistant strains of bacteria, demonstrating improved antibacterial activity.
Material Science Applications
Beyond biological applications, this compound is being investigated for its potential use in developing new materials.
Polymer Chemistry
The compound's unique structure allows it to be used as a building block for synthesizing advanced polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and other industrial materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models; induced apoptosis in cancer cells. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against resistant bacterial strains; enhanced activity when combined with antibiotics. |
| Study 3 | Polymer Development | Utilized as a building block for new polymers with enhanced mechanical properties. |
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
A closely related compound, 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (), shares the triazoloquinazoline core and 3-chlorobenzyl group but differs in substituents and ring fusion:
- Core structure : The target compound has a [1,2,3]triazolo[1,5-a]quinazoline system, whereas the analog features a [1,2,4]triazolo[4,3-a]quinazoline framework. This difference in fusion positions alters the electronic distribution and steric accessibility of the core.
- Substituents : The analog replaces the 3-methylphenyl group with diisobutyl groups at positions N and 4, which may enhance lipophilicity and influence binding interactions.
NMR Spectral Analysis and Substituent Effects
highlights the use of NMR to compare structurally related compounds (e.g., Rapa, compounds 1, and 7). Key findings include:
- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, while other regions remain consistent. This suggests that substituents in these regions perturb the local chemical environment.
- Implications for the Target Compound : If the target compound shares a similar core with Rapa-like structures, its 3-methylphenyl and 3-chlorobenzyl groups likely occupy regions analogous to A or B, inducing distinct shifts compared to analogs with bulkier or more electron-withdrawing substituents .
Reactivity and Lumping Strategy Considerations
discusses the lumping of compounds with similar structures into surrogate categories to simplify reaction modeling. For example, three organic compounds with minor structural differences were grouped into a single surrogate, reducing 13 reactions to 4. Applying this to the target compound:
- Similarity Threshold : The triazoloquinazoline core may allow lumping with analogs like the compound in for bulk property predictions (e.g., solubility, volatility).
- Critical Differences : Substituent variations (e.g., diisobutyl vs. 3-methylphenyl) could necessitate separate treatment in reaction pathways involving steric interactions or hydrogen bonding .
Biological Activity
N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring fused with a quinazoline moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A notable study demonstrated that quinazoline derivatives can inhibit the growth of tumor cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia) .
Antimicrobial Properties
Quinazolines are also recognized for their antimicrobial activities. Research has shown that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences their antimicrobial efficacy .
Anti-inflammatory Effects
Compounds within this class have been evaluated for their anti-inflammatory properties. Some studies highlight their ability to inhibit pro-inflammatory cytokines such as TNF-α in human cell lines . This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted by Kumar et al. synthesized various quinazoline derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced anticancer activity compared to others. Notably, this compound was among the most potent candidates .
Study 2: Antimicrobial Activity
Desai et al. reported on the synthesis of quinazoline derivatives with varying substituents and assessed their antimicrobial properties. The study found that compounds bearing chloro or hydroxy groups showed significant antibacterial activity against both bacterial and fungal strains .
Data Table: Biological Activities of Related Quinazoline Derivatives
Q & A
Q. What are the common synthetic routes for synthesizing N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of α-haloketones and amides under acidic/basic conditions. For triazoloquinazoline derivatives, cyclocondensation of hydrazides with substituted quinazolinones is a key step, yielding products with moderate to high purity (50–85% yields). Solubility in polar aprotic solvents like DMF facilitates purification . For analogous oxazole derivatives, cyclization precursors and coupling agents (e.g., EDCI) are used to form carboxamide linkages .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H NMR : Peaks in δ 7.2–8.5 ppm confirm aromatic protons; δ 4.5–5.5 ppm indicate triazole or quinazoline ring protons.
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.
- Melting Point : Sharp melting ranges (e.g., 180–185°C) confirm crystallinity.
These methods align with protocols for structurally similar triazoloquinazolines .
Q. What in vitro biological activity screening methods are applicable for this compound?
- Methodological Answer : Use Mueller–Hinton agar and standardized microbial strains (e.g., S. aureus, E. coli) for antimicrobial testing. Minimum inhibitory concentration (MIC) assays with nitrofuradantoin/ketoconazole as controls are recommended. For antifungal activity, C. albicans is a standard test organism .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of the compound?
- Methodological Answer : Apply factorial designs to variables like temperature, solvent polarity, and catalyst concentration. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters, reducing byproducts. Statistical modeling (e.g., ANOVA) identifies critical factors, improving yields from 50% to >80% in optimized conditions .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Control Standardization : Use reference compounds (e.g., ketoconazole for antifungal assays) to calibrate inter-lab variability.
- Structure-Activity Comparison : Compare substituent effects (e.g., chloro vs. methyl groups on quinazoline) using analogs from literature .
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple replicates.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogens (Cl, Br), methyl, or methoxy groups at the 3- and 8-positions of the quinazoline core.
- Biological Profiling : Test modified compounds against kinase or microbial targets. For example, chloro-substituted triazoles often enhance antimicrobial potency .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., DHFR).
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Storage : Keep in airtight containers at –20°C, away from ignition sources (P210).
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinses (P305+P351+P338).
Refer to GHS codes (e.g., P201, P202) for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
